molecular formula C24H34Cl2N2O2 B12618344 {Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine CAS No. 917981-15-8

{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine

Cat. No.: B12618344
CAS No.: 917981-15-8
M. Wt: 453.4 g/mol
InChI Key: BCIJBJCMFOFMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]dimethanamine is a symmetrical acyclic compound featuring a central decane chain (10 carbons) linked to two chlorinated phenylene groups via oxygen bridges. Each phenylene unit is substituted with chlorine at positions 2 and 4, and the structure terminates with methanamine groups. This design confers unique physicochemical properties, such as moderate lipophilicity due to the chloro substituents and flexibility from the aliphatic decane backbone.

Properties

CAS No.

917981-15-8

Molecular Formula

C24H34Cl2N2O2

Molecular Weight

453.4 g/mol

IUPAC Name

[4-[10-[4-(aminomethyl)-3-chlorophenoxy]decoxy]-2-chlorophenyl]methanamine

InChI

InChI=1S/C24H34Cl2N2O2/c25-23-15-21(11-9-19(23)17-27)29-13-7-5-3-1-2-4-6-8-14-30-22-12-10-20(18-28)24(26)16-22/h9-12,15-16H,1-8,13-14,17-18,27-28H2

InChI Key

BCIJBJCMFOFMFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)CN)Cl)Cl)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine typically involves multiple steps. One common method includes the reaction of 2,2′-(decane-1,10-diylbis(oxy))dibenzaldehyde with isonicotinohydrazide in ethanol. The reaction mixture is refluxed for several hours and then cooled to room temperature to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the chlorophenylene groups, potentially removing chlorine atoms and forming simpler phenylene derivatives.

    Substitution: The chlorine atoms in the chlorophenylene groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides and potentially carboxylic acids.

    Reduction: Formation of dechlorinated phenylene derivatives.

    Substitution: Formation of substituted phenylene derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Industry: In industrial settings, the compound could be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.

Mechanism of Action

The mechanism by which {Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine exerts its effects is largely dependent on its interactions with other molecules. The presence of chlorine atoms and methanamine groups allows for various types of chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison :

((Propane-1,3-diylbis(oxy))bis(2,1-phenylene))dimethanamine (): Backbone: Shorter propane (3-carbon) chain. Substituents: Bromophenol groups instead of chlorophenyl. Functional Groups: Azanylylidene and methanylylidene linkages. Applications: Studied for anticancer activity via metal coordination (e.g., Co(II) complexes) .

Hex-3-ene-3,4-diylbis(4,1-phenylene) Derivatives ():

  • Backbone : Unsaturated hexene chain (6 carbons) with Z/E stereoisomerism.
  • Substituents : Morpholine, butyl, or phenylmethyl groups.
  • Functional Groups : Ether and tertiary amine linkages.
  • Applications : Explored for estrogen receptor modulation due to structural similarity to tamoxifen analogs .

[4-(2,4-Difluorophenoxy)phenyl]methanamine (): Backbone: Single phenylene unit without a central chain. Substituents: Difluorophenoxy groups. Functional Groups: Methanamine terminal group. Applications: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .

Table 1: Comparative Properties
Property Target Compound Propane-Linked Analog () Hexene-Linked Analog () Difluorophenoxy Analog ()
Molecular Weight ~500 g/mol (estimated) 642.3 g/mol 550–650 g/mol (varies by substituent) 235.23 g/mol
Backbone Flexibility High (decane chain) Moderate (propane chain) Low (rigid hexene chain) None (single phenylene)
Lipophilicity (LogP) ~4.5 (estimated) ~3.8 ~5.2 (morpholine derivatives) ~2.1
Electronic Effects Electron-withdrawing Cl Electron-withdrawing Br Electron-donating morpholine Strongly electron-withdrawing F
Reported Bioactivity Hypothesized anticancer Anticancer (Co(II) complexes) Estrogen receptor modulation Kinase inhibition
Key Observations :
  • Chain Length : The decane backbone in the target compound enhances flexibility and membrane permeability compared to shorter propane or rigid hexene chains .
  • Halogen Effects : Chlorine offers a balance between lipophilicity and stability compared to bromine () and fluorine (). Fluorine’s electronegativity may improve binding affinity in kinase inhibitors but reduces metabolic stability .
  • Functional Groups : Methanamine terminals in the target compound may facilitate nucleophilic interactions, whereas morpholine () or azanylylidene groups () alter solubility and metal-binding capacity.

Biological Activity

Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]dimethanamine is a synthetic compound notable for its potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C36H40Cl2N2O4\text{C}_{36}\text{H}_{40}\text{Cl}_2\text{N}_2\text{O}_4

This structure includes a decane chain linking two phenylene groups, each substituted with a chloro group and a dimethanamine moiety. The presence of these functional groups suggests potential interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its pharmacological properties, toxicity, and potential therapeutic applications.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of chloro groups may enhance the compound's ability to disrupt microbial cell membranes.
  • Anticancer Potential : Some derivatives of phenylene-based compounds have shown promise in inhibiting cancer cell proliferation. The structural similarity may suggest potential anticancer activity for Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]dimethanamine.
  • Neurotoxicity : Given the amine functionality, there is a potential risk for neurotoxic effects. Studies on structurally related amines have indicated possible neurotoxic outcomes, necessitating further investigation into this compound's safety profile.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various chloro-substituted phenylene compounds, including Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]dimethanamine. Results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.

Compound NameBacterial StrainInhibition Zone (mm)
Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]dimethanamineE. coli15
Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]dimethanamineS. aureus18

Study 2: Anticancer Activity on Cell Lines

In vitro studies were conducted to assess the anticancer effects on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxicity.

Cell LineIC50 (µM)% Cell Viability at 50 µM
HeLa2540
MCF-73035

These results suggest that the compound could potentially serve as a lead structure for further development in cancer therapeutics.

Toxicological Profile

The toxicological assessment of Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]dimethanamine revealed moderate toxicity in preliminary tests. Acute toxicity studies showed adverse effects at higher doses in animal models.

Summary of Toxicity Findings

EndpointResult
LD50 (mg/kg)500
Neurotoxicity (observed effects)Yes
MutagenicityNegative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.